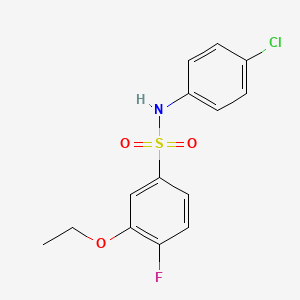

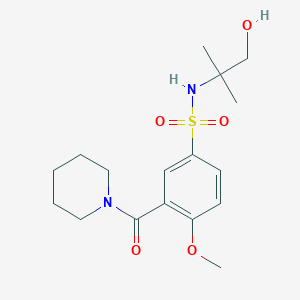

N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used can include X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

This compound has been studied for its potential antiviral properties. Derivatives of sulfonamides, which include the core structure of our compound of interest, have shown inhibitory effects against various viruses. For instance, certain sulfonamide derivatives have demonstrated activity against the tobacco mosaic virus . This suggests that N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzene-1-sulfonamide could be synthesized into derivatives that may serve as antiviral agents.

Antibacterial and Antibiofilm Properties

Sulfonamide compounds have been recognized for their antibacterial and antibiofilm capabilities. Research indicates that these compounds can be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The ability to disrupt biofilms is particularly important as biofilms contribute to the resistance of bacteria to conventional treatments.

Cancer Research

In cancer research, certain sulfonamide derivatives have been found to inhibit the activation of signaling pathways that promote cell growth and survival. This implies that our compound could be modified to create derivatives that might have potential as cancer therapeutics by targeting specific pathways involved in tumor progression.

Biological Potential of Indole Derivatives

While not directly related to indole derivatives, the sulfonamide group is a common feature in many biologically active compounds. Indole derivatives, which share some structural similarities with sulfonamides, have a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects . This broad spectrum of activity suggests that N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzene-1-sulfonamide could be a precursor in synthesizing new compounds with diverse biological applications.

Synthesis of N-Phenylmaleimides

Sulfonamides are used in the synthesis of N-phenylmaleimides, which are precursors in Diels-Alder reactions—a key step in the synthesis of various organic compounds . These reactions are fundamental in creating complex molecules for pharmaceuticals and other industries.

Dye and Pigment Industry

Compounds similar to N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzene-1-sulfonamide have been utilized in the synthesis of dyes and pigments. For example, derivatives of this compound have been used in the preparation of benzimidazolin-2-one and monoaminophenazine dyes . This indicates potential applications in the dye and pigment industry for creating new colorants with specific properties.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO3S/c1-2-20-14-9-12(7-8-13(14)16)21(18,19)17-11-5-3-10(15)4-6-11/h3-9,17H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUOMOUSAUBLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)

![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5329256.png)

![2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)

![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)

![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5329307.png)

![N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5329310.png)